Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride
Brand Name: Vulcanchem
CAS No.: 19655-31-3
VCID: VC0034992
InChI: InChI=1S/C19H27N3O2.2ClH/c1-4-7-13-24-17-11-10-16(15-9-8-12-20-19(15)17)21-18(23)14-22(5-2)6-3;;/h8-12H,4-7,13-14H2,1-3H3,(H,21,23);2*1H
SMILES: CCCCOC1=C2C(=C(C=C1)NC(=O)CN(CC)CC)C=CC=N2.Cl.Cl
Molecular Formula: C19H29Cl2N3O2
Molecular Weight: 402.4 g/mol

Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride

CAS No.: 19655-31-3

Main Products

VCID: VC0034992

Molecular Formula: C19H29Cl2N3O2

Molecular Weight: 402.4 g/mol

Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride - 19655-31-3

CAS No. 19655-31-3
Product Name Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride
Molecular Formula C19H29Cl2N3O2
Molecular Weight 402.4 g/mol
IUPAC Name N-(8-butoxyquinolin-5-yl)-2-(diethylamino)acetamide;dihydrochloride
Standard InChI InChI=1S/C19H27N3O2.2ClH/c1-4-7-13-24-17-11-10-16(15-9-8-12-20-19(15)17)21-18(23)14-22(5-2)6-3;;/h8-12H,4-7,13-14H2,1-3H3,(H,21,23);2*1H
Standard InChIKey JAXRRCJNPSAGEH-UHFFFAOYSA-N
SMILES CCCCOC1=C2C(=C(C=C1)NC(=O)CN(CC)CC)C=CC=N2.Cl.Cl
Canonical SMILES CCCCOC1=C2C(=C(C=C1)NC(=O)CN(CC)CC)C=CC=N2.Cl.Cl
Synonyms N-(8-butoxyquinolin-5-yl)-2-diethylamino-acetamide dihydrochloride
PubChem Compound 209277
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator